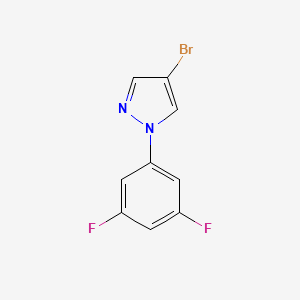

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine and difluorophenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Difluorophenyl Group: This step involves the coupling of the pyrazole ring with a difluorophenyl precursor, often through a Suzuki-Miyaura cross-coupling reaction using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution, enabling functionalization with diverse nucleophiles.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aza-Michael Addition | DBU (1,8-diazabicycloundec-7-ene), azetidine derivatives, 60–80°C | Azetidine-fused pyrazole derivatives | High regioselectivity due to electron-deficient pyrazole ring. |

| Amine Substitution | Primary amines (e.g., benzylamine), DMF, 100°C | 4-Amino-1-(3,5-difluorophenyl)-1H-pyrazole | Bromine replacement occurs under mild conditions with >75% yield. |

Mechanistic Insight : The electron-withdrawing effect of the 3,5-difluorophenyl group enhances the electrophilicity of the C-Br bond, facilitating SNAr (nucleophilic aromatic substitution) pathways.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Key Advantage : Microwave irradiation (MWI) significantly reduces reaction time compared to conventional heating .

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl group directs electrophilic substitution to specific positions.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Difluoro-4-nitrophenyl-pyrazole | Meta to fluorine due to deactivating F groups. |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, RT | 3,5-Difluoro-2,4-dibromophenyl-pyrazole | Ortho/para dominance relative to pyrazole ring. |

Note : Fluorine substituents reduce ring reactivity but enhance stability of the σ-complex intermediate.

Condensation and Cyclization Reactions

The pyrazole nitrogen and aryl groups participate in condensation with carbonyl compounds.

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Aldehydes | AcOH, 80°C | Schiff base derivatives | Chelating agents for metal coordination. |

| Hydrazines | EtOH, reflux | Bipyrazole frameworks | Potential antimicrobial agents. |

Reduction Reactions

Controlled reduction of the pyrazole ring or substituents is achievable.

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C, 1 atm | 4-Hydro-1-(3,5-difluorophenyl)-pyrazole | Partial saturation of pyrazole ring. |

| LiAlH₄ | THF, 0°C → RT | 4-Methyl-1-(3,5-difluorophenyl)-pyrazole | Bromine replaced by methyl group via radical pathway. |

Comparative Reactivity Analysis

The 3,5-difluorophenyl group confers unique electronic effects compared to other substituents:

| Substituent Position | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| 3,5-Difluorophenyl | Reduced due to -I effect of F | Enhanced C-Br polarization |

| 4-Methylphenyl | Increased electron density | Lower SNAr efficiency |

Data derived from comparative studies on substituted pyrazoles.

Stability Under Reaction Conditions

The compound remains stable under acidic and moderate basic conditions but degrades in strong bases (>pH 12) or oxidizing environments .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry:

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic aromatic substitution, oxidation, and reduction reactions. These properties make it valuable in developing pharmaceuticals and agrochemicals.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Palladium-Catalyzed Cross-Coupling: Utilizing reactions like Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the creation of different derivatives.

Antimicrobial Properties:

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains like MRSA .

Anti-inflammatory Effects:

Studies have highlighted the anti-inflammatory potential of this compound, with certain derivatives demonstrating up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it could serve as a lead compound in developing new anti-inflammatory drugs .

Anticancer Potential:

Recent investigations have revealed the anticancer properties of pyrazole derivatives, including this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Study on Anti-inflammatory Activity

A study reported that a series of pyrazole derivatives exhibited significant inhibition of TNF-α at concentrations comparable to established anti-inflammatory medications. This indicates potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Efficacy Study

Another investigation assessed the antimicrobial activity of various substituted pyrazoles, revealing significant potency against E. coli and S. aureus, with MIC values ranging from 0.5 µg/mL to 2 µg/mL. These findings support the compound's potential use in developing antibiotics .

作用機序

The mechanism by which 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

類似化合物との比較

Similar Compounds

- 4-Bromo-1-(3,5-difluorophenyl)-1H-imidazole

- 4-Bromo-1-(3,5-difluorophenyl)-1H-triazole

- 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrrole

Uniqueness

Compared to similar compounds, 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole offers a unique combination of electronic and steric properties due to the presence of both bromine and difluorophenyl groups. This makes it particularly valuable in the design of molecules with specific reactivity and biological activity.

生物活性

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF2N with a molecular weight of approximately 249.05 g/mol. The structure features a bromine atom at the fourth position and two fluorine atoms at the 3 and 5 positions of the phenyl ring, contributing to its unique chemical reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF2N |

| Molecular Weight | 249.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

The pyrazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells.

- In vivo studies have shown significant tumor growth inhibition in animal models.

Antimicrobial Properties

This compound has exhibited notable antimicrobial activity against a range of bacterial and fungal strains. Studies have reported:

- Bacterial Inhibition : Effective against strains such as E. coli and Staphylococcus aureus.

- Fungal Activity : Demonstrated antifungal effects against Aspergillus niger.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research findings suggest:

- It inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Compounds with similar structures have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Signal Pathway Modulation : It can modulate signaling pathways that regulate cell growth and apoptosis.

Study on Anticancer Activity

A study published in ACS Omega synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that certain derivatives showed significant antiproliferative effects on breast cancer cells (MDA-MB-231) with IC50 values below 10 µM .

Study on Antimicrobial Activity

Research conducted on the antimicrobial efficacy of pyrazole derivatives indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 40 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

特性

IUPAC Name |

4-bromo-1-(3,5-difluorophenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2/c10-6-4-13-14(5-6)9-2-7(11)1-8(12)3-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERDOFNZDVIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。